molecular formula C12H19NO4 B1312863 cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid CAS No. 233600-33-4

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid

Cat. No. B1312863
M. Wt: 241.28 g/mol
InChI Key: QWRRLPZJKAWOFL-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is a versatile material used in scientific research. Its applications range from drug development to organic synthesis, thanks to its unique properties and reactivity .

Scientific Research Applications

Conformational Analysis and Building Blocks

  • Conformational Properties : cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) is a structurally constrained β-amino acid. Its conformational preferences are similar to those of cis-2-aminocyclohexanecarboxylic acid. In α/β-peptides comprising alternating (1S,2R)-cis-ACHE and L-alanine, 11/9-helical conformations are observed both in solution and crystal states, indicating its potential as a building block in peptide research (Kwon et al., 2015).

Stereochemistry and Reaction Mechanisms

  • Stereochemistry in Electroorganic Reactions : Methyl 4-tert-butylcyclohex-1-enecarboxylate demonstrates stereoselective properties when hydrogenated at a mercury cathode. The reaction's product ratio of cis and trans isomers varies based on reaction conditions, highlighting the kinetic control and stereoselectivity in such reactions (Matteis & Utley, 1992).

Chemical Synthesis and Derivatives

  • Preparation of Derivatives : Facile methods have been developed for synthesizing tert-butyl 1-tert-butoxycarbonylaminocyclopent-3-enecarboxylate from cost-effective starting materials, illustrating the compound's accessibility for various research applications (Larionov et al., 2004).

Application in Stereoselective Synthesis

  • Stereoselective Synthesis : Research demonstrates the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation to produce specific diastereomers, underscoring the significance of this compound in stereoselective synthesis (Smith et al., 2001).

Safety And Hazards

Cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

As cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is a versatile material used in scientific research, its future directions could include further exploration of its applications in drug development and organic synthesis .

properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRRLPZJKAWOFL-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469607
Record name (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid

CAS RN

233600-33-4
Record name (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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